molecular formula C8H12 B6154037 1-ethyl-1-ethynylcyclobutane CAS No. 2228178-70-7

1-ethyl-1-ethynylcyclobutane

Cat. No.: B6154037
CAS No.: 2228178-70-7
M. Wt: 108.18 g/mol
InChI Key: VLKVEBOYJPLSOH-UHFFFAOYSA-N
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Description

1-Ethyl-1-ethynylcyclobutane is an organic compound with the molecular formula C8H12 It is a cyclobutane derivative characterized by the presence of an ethyl group and an ethynyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1-ethynylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylcyclobutyl ketone with acetylene in the presence of a strong base, such as sodium amide, to form the desired product. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-ethynylcyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.

    Substitution: The ethyl and ethynyl groups can participate in substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Ethylcyclobutane

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

1-Ethyl-1-ethynylcyclobutane has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties.

    Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism by which 1-ethyl-1-ethynylcyclobutane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is typically the site of attack by oxidizing agents, leading to the formation of intermediate species that further react to form the final products. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and the reaction conditions.

Comparison with Similar Compounds

1-Ethyl-1-ethynylcyclobutane can be compared with other cyclobutane derivatives, such as:

    Cyclobutane: The simplest cyclobutane compound, lacking any substituents.

    1,1-Diethylcyclobutane: A derivative with two ethyl groups attached to the cyclobutane ring.

    1-Ethyl-1-methylcyclobutane: A compound with an ethyl and a methyl group attached to the cyclobutane ring.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethyl-1-ethynylcyclobutane can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethyl bromide", "Sodium acetylide", "Cyclobutene", "Sodium metal", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium", "Bromoethane" ], "Reaction": [ "Step 1: Preparation of sodium acetylide by reacting sodium metal with acetylene in diethyl ether.", "Step 2: Addition of sodium acetylide to ethyl bromide to form 1-ethynyl ethane.", "Step 3: Reaction of 1-ethynyl ethane with cyclobutene in the presence of magnesium to form 1-ethyl-1-ethynylcyclobutene.", "Step 4: Hydrogenation of 1-ethyl-1-ethynylcyclobutene in the presence of a palladium catalyst to form 1-ethyl-1-ethynylcyclobutane.", "Step 5: Purification of the product by washing with hydrochloric acid, sodium bicarbonate, and sodium sulfate." ] }

CAS No.

2228178-70-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1-ethyl-1-ethynylcyclobutane

InChI

InChI=1S/C8H12/c1-3-8(4-2)6-5-7-8/h1H,4-7H2,2H3

InChI Key

VLKVEBOYJPLSOH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)C#C

Purity

95

Origin of Product

United States

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